Cas no 1624262-21-0 (Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate)
![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate structure](https://www.kuujia.com/scimg/cas/1624262-21-0x500.png)
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate
- AK161638
- ST24046976
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- Inchi: 1S/C11H18O4/c1-4-13-10(12)9-7-5-14-11(2,3)15-6-8(7)9/h7-9H,4-6H2,1-3H3
- InChI Key: QLLNCDORGAXPAQ-UHFFFAOYSA-N
- SMILES: O1C(C)(C)OCC2C(C(=O)OCC)C2C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- Topological Polar Surface Area: 44.8
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM507318-1g |
Ethyl4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate |
1624262-21-0 | 95% | 1g |
$414 | 2022-06-12 | |
Alichem | A449038604-1g |
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate |
1624262-21-0 | 95% | 1g |
477.22 USD | 2021-06-15 | |
Alichem | A449038604-5g |
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate |
1624262-21-0 | 95% | 5g |
1,461.24 USD | 2021-06-15 |
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate Related Literature
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
Additional information on Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate
Exploring the Unique Properties and Applications of Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate (CAS No. 1624262-21-0)
In the realm of specialty chemicals, Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate (CAS No. 1624262-21-0) stands out as a fascinating compound with a unique bicyclic structure. This ester derivative, characterized by its 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane core, has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and advanced material science. Researchers and industry professionals are increasingly curious about this compound's synthesis, stability, and reactivity, making it a hot topic in organic chemistry forums and patent literature.
The molecular architecture of Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate features a strained bicyclo[5.1.0]octane system with two oxygen atoms strategically positioned at the 3 and 5 positions. This arrangement creates interesting electronic and steric effects that influence its chemical behavior. Recent studies have explored its use as a building block for complex natural product syntheses, particularly in the development of flavor and fragrance compounds. The ethyl ester moiety enhances its solubility in organic solvents, making it particularly valuable for laboratory-scale reactions and industrial processes alike.
From a synthetic chemistry perspective, the preparation of CAS 1624262-21-0 typically involves multi-step sequences starting from readily available precursors. Modern green chemistry approaches have focused on optimizing these synthetic routes to improve atom economy and reduce waste generation. The compound's thermal stability and shelf life are frequently discussed topics among formulation chemists, especially for applications requiring long-term storage under various environmental conditions. Analytical techniques like NMR spectroscopy and mass spectrometry are crucial for characterizing this compound and ensuring batch-to-batch consistency in commercial production.
In the context of current industry trends, Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate has emerged as a subject of interest in sustainable chemistry initiatives. Its potential as a bio-based intermediate aligns well with the growing demand for eco-friendly chemical alternatives. Researchers are investigating its biodegradation pathways and environmental fate, addressing important questions about its ecological footprint. These studies are particularly relevant given the increasing regulatory pressures on chemical manufacturers to develop safer and more sustainable products.
The pharmaceutical industry has shown particular interest in derivatives of 1624262-21-0 for their potential biological activity. While the parent compound itself isn't typically used as an active pharmaceutical ingredient, its structural features make it a valuable scaffold for medicinal chemistry exploration. Recent patent applications have disclosed its use in creating novel drug delivery systems and as a precursor for chiral auxiliaries in asymmetric synthesis. These applications leverage the compound's rigid bicyclic framework to control molecular conformation in biologically active molecules.
Material scientists have also examined Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate for its potential in polymer chemistry. The strained ring system can participate in ring-opening polymerization reactions, leading to novel polymeric materials with interesting thermal and mechanical properties. These developments are particularly exciting for applications in specialty coatings and high-performance adhesives, where controlled release of the bicyclic structure can impart desirable characteristics to the final product.
Quality control and analytical method development for CAS 1624262-21-0 remain active areas of research. Advanced chromatographic techniques, particularly HPLC method development for this compound, are frequently searched topics in scientific databases. The establishment of robust analytical protocols is essential for ensuring the compound's purity and consistency across different manufacturing batches, especially for applications requiring high-grade material.
Looking toward future applications, researchers are exploring the photochemical properties of Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate and its derivatives. Preliminary studies suggest potential utility in photoinitiator systems and light-sensitive materials, opening new possibilities in imaging technologies and photoresist formulations. These investigations align with broader industry trends toward light-mediated chemical processes and energy-efficient manufacturing methods.
For synthetic chemists working with this compound, understanding its reaction mechanisms and stereochemical outcomes remains a priority. The bicyclic system's influence on neighboring group participation and stereoelectronic effects continues to be a rich area for academic investigation. Recent computational chemistry studies have provided valuable insights into the compound's conformational preferences and reactivity patterns, aiding in the design of more efficient synthetic transformations.
In the commercial sphere, suppliers of 1624262-21-0 are increasingly focusing on providing detailed technical data sheets and safety information to meet customer demands for transparency. The compound's handling characteristics, storage requirements, and compatibility with common laboratory materials are frequent topics of inquiry from potential users. This reflects a broader industry shift toward better chemical information management and responsible material sourcing practices.
As research into Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate continues to evolve, its role in various chemical industries appears poised for expansion. The compound's unique structural features, combined with growing expertise in its manipulation and application, suggest that it will remain an important tool in the synthetic chemist's repertoire for years to come. Future developments will likely focus on expanding its utility in sustainable chemistry initiatives and exploring novel reactivity patterns that could unlock additional applications across multiple scientific disciplines.
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